![molecular formula C12H9N5O3 B11780492 4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11780492.png)
4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-((7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)méthyl)benzoïque est un composé hétérocyclique qui présente un noyau triazolopyrimidine lié à une partie acide benzoïque
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-((7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)méthyl)benzoïque implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse en plusieurs étapes à partir de réactifs disponibles dans le commerce. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent l’utilisation de catalyseurs et de conditions de réaction spécifiques pour garantir que le produit souhaité est obtenu efficacement .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-((7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)méthyl)benzoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent modifier le noyau triazolopyrimidine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent l’hydrure de sodium (NaH) pour la déprotonation, les aldéhydes aromatiques pour les réactions de substitution et les agents oxydants comme le permanganate de potassium pour les réactions d’oxydation .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution avec les aldéhydes aromatiques peuvent produire divers dérivés aryl-substitués du composé .
Applications De Recherche Scientifique
L’acide 4-((7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)méthyl)benzoïque a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential as a biochemical probe.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-((7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)méthyl)benzoïque implique son interaction avec des cibles moléculaires spécifiques. Le noyau triazolopyrimidine peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Cette interaction peut affecter diverses voies biochimiques, conduisant aux effets observés du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo[3,4-d]pyrimidine : Un autre composé hétérocyclique présentant des caractéristiques structurelles similaires.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Partage le noyau triazolopyrimidine mais avec des substituants différents.
Unicité
L’acide 4-((7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)méthyl)benzoïque est unique en raison de sa combinaison spécifique du noyau triazolopyrimidine et de la partie acide benzoïque. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C12H9N5O3 |
|---|---|
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
4-[(7-oxo-2H-triazolo[4,5-d]pyrimidin-6-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H9N5O3/c18-11-9-10(15-16-14-9)13-6-17(11)5-7-1-3-8(4-2-7)12(19)20/h1-4,6H,5H2,(H,19,20)(H,14,15,16) |
Clé InChI |
RKTGKDFWDQNKEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC3=NNN=C3C2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11780418.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)
![4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)

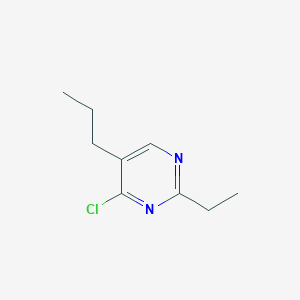

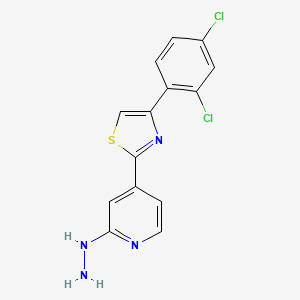

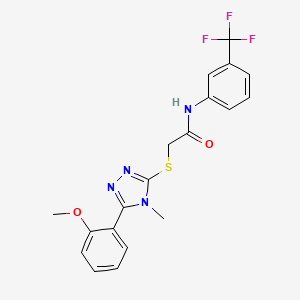
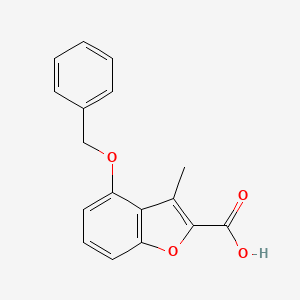
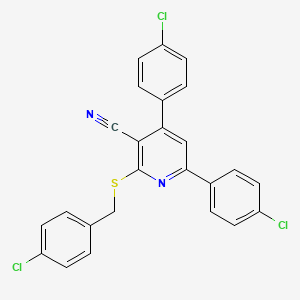
![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
